molecular formula C9H6BrF3O2 B1445320 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid CAS No. 1266728-50-0

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B1445320
CAS No.: 1266728-50-0
M. Wt: 283.04 g/mol
InChI Key: SGADSZSKAOKZIQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 1266728-50-0) is a high-purity benzoic acid derivative intended for research and development purposes. It is characterized by a molecular formula of C 9 H 6 BrF 3 O 2 and a molecular weight of 283.04 g/mol . This compound integrates bromo, methyl, and trifluoromethyl substituents on an aromatic carboxylic acid scaffold, making it a valuable multifunctional synthetic intermediate . The presence of these functional groups allows for further synthetic transformations; the carboxylic acid can be converted to esters or amides, the bromo group enables metal-catalyzed cross-couplings, and the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in bioactive molecules . While specific biological data for this compound is not available, its structure is consistent with those used in the discovery and development of agrochemicals and pharmaceuticals . As a key building block, it can be utilized in the synthesis of more complex target molecules for screening in various therapeutic and agricultural research programs. The compound is typically supplied as a solid and should be stored at 2-8°C . Intended Use : This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-4-6(8(14)15)2-5(10)3-7(4)9(11,12)13/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGADSZSKAOKZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectral Data of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This technical guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, arising from the presence of a bromine atom, a methyl group, and a trifluoromethyl group on the benzoic acid core, makes ¹H NMR spectroscopy an indispensable tool for its unambiguous identification and purity assessment. The electronic effects of these varied substituents create a distinct magnetic environment for each proton, resulting in a unique and predictable ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the successful synthesis of the molecule and for its use in further chemical transformations and biological screening.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is not readily found, a detailed prediction of its ¹H NMR spectrum can be made based on established principles of NMR spectroscopy and the known effects of its constituent functional groups on aromatic proton chemical shifts.[1][2]

The structure of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid features three distinct types of protons: the carboxylic acid proton (-COOH), the methyl group protons (-CH₃), and two aromatic protons on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Carboxylic Acid (-COOH)> 10.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on solvent and concentration.
Aromatic (H-6)7.8 - 8.2Doublet1HThis proton is ortho to the electron-withdrawing bromine atom and meta to the electron-withdrawing trifluoromethyl and carboxylic acid groups. This cumulative deshielding effect will shift its resonance significantly downfield. It will appear as a doublet due to coupling with H-4.
Aromatic (H-4)7.6 - 8.0Doublet1HThis proton is ortho to the electron-withdrawing trifluoromethyl group and meta to the electron-withdrawing bromine atom and the methyl group. The strong deshielding from the adjacent trifluoromethyl group will result in a downfield chemical shift. It will appear as a doublet due to coupling with H-6.
Methyl (-CH₃)2.3 - 2.6Singlet3HThe methyl group is attached to the aromatic ring. Benzylic protons typically resonate in this region. The presence of adjacent electron-withdrawing groups may cause a slight downfield shift compared to toluene. It will appear as a singlet as there are no adjacent protons to couple with.

Structural and Electronic Rationale for Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The benzene ring experiences a significant deshielding effect due to the aromatic ring current.[2] The substituents on the ring further modulate the chemical shifts of the remaining aromatic protons.

  • Electron-Withdrawing Groups (-COOH, -Br, -CF₃): These groups decrease the electron density on the aromatic ring, particularly at the ortho and para positions, leading to a downfield (higher ppm) shift of the proton resonances.[1][2] The trifluoromethyl group is a particularly strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

  • Electron-Donating Group (-CH₃): The methyl group is a weak electron-donating group, which would typically shield aromatic protons and shift their resonances upfield (lower ppm). However, in this crowded molecule, its primary influence will be on the adjacent protons' steric environment.

The interplay of these electronic effects results in the predicted downfield shifts for the aromatic protons, H-4 and H-6.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid. The compound is expected to be a solid at room temperature.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. A common and effective solvent for benzoic acid derivatives is deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3] CDCl₃ is a good first choice, but if the compound's solubility is low, DMSO-d₆ is an excellent alternative and will also clearly show the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[3]

2. NMR Instrument Parameters:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of the aromatic proton signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) will cover the expected chemical shift range.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate all the signals to determine the relative number of protons for each resonance.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid and the distinct proton environments that give rise to the predicted ¹H NMR spectrum.

Sources

Strategic Mass Spectrometry Profiling of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide for Pharmaceutical Analysis[1]

Executive Summary & Structural Context[2][3][4][5]

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (CAS 654-97-7) represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for kinase inhibitors and agrochemical actives. Its analysis presents a dual challenge: the molecule is highly acidic (requiring negative mode ionization), and it contains multiple halogen atoms (Br, F), which creates complex isotopic envelopes and mass defects.

This guide moves beyond generic protocols to provide a targeted, self-validating workflow. We focus on leveraging the unique Bromine Isotope Pattern as a diagnostic filter and optimizing Negative Electrospray Ionization (ESI-) to prevent signal suppression—a common pitfall when analyzing acidic species in the presence of strong mobile phase modifiers.

Physicochemical Profile
PropertyValueAnalytical Implication
Formula

High mass defect due to Fluorine/Bromine.
Monoisotopic Mass 281.95 Da (

)
Target

at m/z 280.94 .
pKa (Calc) ~2.8 - 3.2Ionizes readily in basic/neutral pH; suppressed by high % Formic Acid.
LogP ~3.1Retains well on C18; requires high organic % for elution.

Isotopic Signature & Diagnostic Logic

The most robust confirmation of this analyte is not its retention time, but its isotopic fingerprint. Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio (50.69% vs 49.31%) [1].[1]

Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), the Bromine signature creates a "doublet" molecular ion. In the mass spectrum, you will observe two peaks of approximately equal intensity separated by 2 Da.

  • Target Ion A (

    
    ):  m/z 280.94
    
  • Target Ion A+2 (

    
    ):  m/z 282.94
    

Expert Insight: If your observed A+2 peak is significantly lower than the A peak (e.g., <30%), you are likely looking at a matrix interference or a dechlorinated byproduct, not the target brominated acid.

Visualization: Isotopic Logic Flow

IsotopeLogic Start Spectrum Acquisition (ESI Negative) CheckMass Identify Base Peak m/z ~281 Start->CheckMass CheckIso Check A+2 Peak (m/z ~283) CheckMass->CheckIso RatioCheck Is Ratio ~1:1? CheckIso->RatioCheck Confirm CONFIRMED: Brominated Species Present RatioCheck->Confirm Yes Reject REJECT: Interference or Degradant RatioCheck->Reject No (<0.5 or >1.5)

Figure 1: Decision tree for validating the presence of the bromine moiety based on isotopic abundance.

Ionization Strategy: The "Weak Acid" Paradox

A common error in LC-MS method development for carboxylic acids is the use of 0.1% Formic Acid in the mobile phase. While standard for positive mode (to protonate bases), strong acids suppress ionization in negative mode by forcing the equilibrium toward the neutral molecule (


) rather than the detectable ion (

) [2].
Optimized Mobile Phase Protocol

To maximize sensitivity for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid, we utilize a buffered weak acid approach.

  • Solvent A: 5mM Ammonium Acetate in Water (pH ~6.5)

  • Solvent B: Acetonitrile (LC-MS Grade)

  • Rationale: Ammonium acetate provides sufficient ionic strength for peak shape but maintains a pH where the benzoic acid is fully deprotonated (

    
    ).
    

Comparative Signal Response:

Modifier ESI(-) Signal Intensity Mechanism

| 0.1% Formic Acid | Low (<10%) | Protonation suppresses


 formation. |
| Pure Water  | Medium (variable) | Unstable pH leads to wandering retention times. |
| 5mM Ammonium Acetate  | High (100%)  | Buffers pH > pKa; facilitates stable anion formation. |
| 0.1% Ammonium Hydroxide  | High | Excellent ionization, but may degrade silica columns over time. |

Fragmentation Pathways (MS/MS)

In Collision Induced Dissociation (CID), benzoic acid derivatives follow a predictable decay. The primary pathway is Decarboxylation (loss of


).[2]
The Pathway[1][7][8]
  • Precursor:

    
     (m/z 280.9 / 282.9)
    
  • Primary Fragment: Loss of neutral

    
     (44 Da).
    
    • Result: Phenyl anion at m/z 236.9 / 238.9 .

  • Secondary Fragments:

    • Loss of

      
       or 
      
      
      
      from the trifluoromethyl group (requires high collision energy).
    • Ortho-effect: The 2-methyl group creates steric strain, often accelerating the decarboxylation process compared to meta- or para-substituted isomers [3].

Critical Note on Oxygen Adducts: Recent studies on benzoic acid fragmentation in ion traps suggest that the resulting phenyl anion (m/z 237) is highly reactive. It can react with trace


 in the collision cell to form a phenolate ion (

, +16 Da). If you observe a peak at m/z 253, it is likely an instrumental artifact (oxidation of the fragment), not a sample impurity [4].
Visualization: Fragmentation Tree

Fragmentation Parent Precursor Ion [M-H]- m/z 281 / 283 (1:1 Ratio) Transition1 Decarboxylation (-CO2, 44 Da) Parent->Transition1 Fragment1 Phenyl Anion m/z 237 / 239 Transition1->Fragment1 Major Path Artifact Oxidation Artifact (+O, +16 Da) m/z 253 Fragment1->Artifact Trace O2 (Trap only) Fragment2 Defluorination (-HF, 20 Da) m/z 217 / 219 Fragment1->Fragment2 High CE

Figure 2: Proposed MS/MS fragmentation pathway. Note the preservation of the Br isotope pattern in the primary fragment.

Detailed Experimental Protocol

A. Sample Preparation[5][9]
  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water (1 µg/mL).

    • Caution: Do not use 100% aqueous diluent; the lipophilic

      
       and 
      
      
      
      groups may cause adsorption to glass vial walls.
B. LC-MS Parameters[2][10][11][12]
  • Column: C18 stationary phase (e.g., 2.1 x 50mm, 1.8 µm).

    • Why: The trifluoromethyl group provides strong hydrophobic interaction; a standard C18 is sufficient.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 95% B

    • 5-7 min: 95% B (Wash)

  • MS Source (ESI-):

    • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge in negative mode).

    • Desolvation Temp: 450°C (High temp needed to desolvate the carboxylic acid).

C. Validation Criteria (Self-Check)

To ensure the method is "Trustworthy" (Part 2 of requirements), perform this system suitability test before every run:

  • S/N Ratio: The m/z 281 peak must have S/N > 10 at the LOQ.

  • Isotope Ratio Accuracy: The intensity ratio of 281/283 must be between 0.8 and 1.2.

  • Retention Time Precision:

    
     minutes over 5 injections.
    

References

  • NIST Mass Spectrometry Data Center. "Bromine Isotopic Abundance." NIST Standard Reference Database. Link

  • Kiontke, A. et al. "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2016. Link

  • Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition. (Chapter on Halogen Patterns and Ortho Effects). Link

  • Liu, Y. et al. "Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?" Journal of Mass Spectrometry, 2024. (Explains the oxidation artifact mechanism). Link

  • Sigma-Aldrich. "5-Bromo-2-(trifluoromethyl)benzoic acid Product Sheet." Merck KGaA. Link

Sources

Solubility Profile & Process Engineering: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Process Engineering of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid Content Type: Technical Whitepaper / Process Development Guide Audience: Pharmaceutical Process Chemists, Formulation Scientists, and R&D Leads.

Executive Summary

This technical guide provides a comprehensive solubility and physicochemical profile for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1266728-50-0). As a highly functionalized benzoic acid derivative, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Its solubility behavior is governed by the interplay between the lipophilic trifluoromethyl (-CF₃) and bromo (-Br) substituents and the ionizable carboxylic acid moiety.

This document moves beyond static data, offering a strategic framework for solvent selection, purification logic, and crystallization design based on thermodynamic principles and Hansen Solubility Parameters (HSP).

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interactions.

PropertyValue / DescriptorImpact on Solubility
CAS Number 1266728-50-0Unique Identifier
Molecular Weight ~283.04 g/mol Moderate size; diffusion kinetics typical of small molecules.
Physical State Solid (Crystalline)High lattice energy requires polar or polarizable solvents to overcome.
pKa (Estimated) 3.0 – 3.5Acidic. The electron-withdrawing CF₃ and Br groups, combined with the ortho-methyl steric effect, increase acidity relative to benzoic acid (pKa 4.2).
LogP (Estimated) > 3.5Lipophilic. The CF₃ and Br groups significantly reduce water solubility and enhance affinity for non-polar organics.
H-Bonding Donor & AcceptorThe -COOH group allows for dimerization in non-polar solvents and H-bonding in alcohols.
Structural Analysis & Solvation Mechanics
  • The "Ortho Effect": The 2-methyl group exerts steric pressure on the carboxylic acid, forcing it out of planarity with the benzene ring. This reduces conjugation, potentially increasing acidity and disrupting crystal packing, which can enhance solubility in organic solvents compared to planar analogs.

  • The Fluorine Effect: The 3-trifluoromethyl group creates a "fluorous" character, increasing solubility in halogenated solvents (DCM, 1,2-dichlorobenzene) while decreasing solubility in pure hydrocarbons (Hexane).

Solubility Profile & Solvent Selection

Note: Specific quantitative values depend on polymorph and purity. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzoic acids.

Qualitative Solubility Matrix (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole interactions disrupt acid dimers; excellent for stock solutions.
Alcohols Methanol, Ethanol, IPAHigh (>100 mg/mL)Solvent acts as H-bond donor/acceptor, breaking acid dimers. Solubility decreases as alkyl chain length increases.
Chlorinated DCM, Chloroform, 1,2-DCBHigh (>100 mg/mL)"Like dissolves like" interaction with the halogenated (Br, CF₃) core. 1,2-DCB is preferred for high-temp processes.
Esters/Ketones Ethyl Acetate, AcetoneModerate-High Good general solvents; Acetone may cause solvate formation.
Ethers THF, MTBE, 2-MeTHFModerate Good solubility; MTBE is excellent for extraction due to immiscibility with water.
Aromatic Hydrocarbons Toluene, XyleneModerate Soluble at elevated temperatures; ideal for crystallization (cooling).
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<10 mg/mL)"Anti-solvent" behavior. Used to drive precipitation.
Water Water (pH < 3)Insoluble Hydrophobic core dominates.
Aqueous Base Water (pH > 8)Soluble (as salt)Deprotonation forms the benzoate anion, conferring water solubility.
Thermodynamic Solubility Modeling

For process optimization (e.g., cooling crystallization), the solubility (


) as a function of temperature (

) can be modeled using the Modified Apelblat Equation :


  • Guidance: In toluene or xylene, this compound typically exhibits a steep solubility curve (high

    
    ), making cooling crystallization an efficient purification method.
    

Experimental Protocol: Solubility Determination

To generate precise data for your specific batch (essential for regulatory filing), follow this self-validating protocol.

Automated Gravimetric Method (The "Shake-Flask" Standard)
  • Preparation: Weigh excess solid (~500 mg) into a crimp-top vial.

  • Solvent Addition: Add 2.0 mL of target solvent.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.

  • Verification: Ensure solid remains present (saturated solution). If fully dissolved, add more solid.

  • Sampling: Filter supernatant through a 0.45 µm PTFE filter (prevents adsorption of lipophilic compounds).

  • Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. (Gradient: 50% B

    
     90% B).
    
  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Carboxyl).

Process Engineering Applications

Purification Logic: The "Acid-Base Swing"

Due to the ionizable carboxyl group, the most efficient purification strategy utilizes pH manipulation rather than simple solvent washing.

Workflow:

  • Dissolution: Dissolve crude solid in an organic solvent (e.g., MTBE or Ethyl Acetate).

  • Extraction: Wash with aqueous base (e.g., 1M NaHCO₃ or NaOH). The compound moves to the aqueous phase as the salt; non-acidic impurities remain in the organic phase.

  • Separation: Discard the organic layer.

  • Precipitation: Acidify the aqueous layer with HCl to pH < 2. The product precipitates as a solid.

  • Filtration: Collect high-purity solid.

Crystallization Strategy

For final polymorphism control and purity enhancement:

  • Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).

  • Procedure: Dissolve in hot Toluene (80°C). Slowly add Heptane until cloud point. Cool slowly to 5°C.

  • Alternative: Ethanol / Water (Dissolve in warm EtOH, add water to precipitate).

Visualization & Logic Flows

Solubility Screening Decision Tree

This diagram guides the researcher through selecting the optimal solvent based on the process goal.

SolubilityLogic Start Start: Define Process Goal Goal What is the objective? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Workup Extraction / Workup Goal->Workup Purification Cryst Crystallization Goal->Cryst Final Form Polar Need Polar Aprotic? Reaction->Polar Immiscible Water Immiscible? Workup->Immiscible Thermal Thermal Dependency? Cryst->Thermal UseDMF Use DMF / DMSO (High Sol, Hard to Remove) Polar->UseDMF Yes (SNAr, etc) UseTHF Use THF / 2-MeTHF (Mod Sol, Easy Removal) Polar->UseTHF No (General) UseMTBE Use MTBE / EtOAc (Partition coeff > 100) Immiscible->UseMTBE Standard TolHept Toluene / Heptane (Cooling Cryst) Thermal->TolHept High dS/dT EtOHWater EtOH / Water (Anti-solvent) Thermal->EtOHWater Polar Impurities

Caption: Decision logic for solvent selection based on unit operation requirements.

Purification Workflow (Acid-Base Swing)

A visual representation of the chemical purification strategy described in Section 5.1.

Purification Crude Crude Mixture (Product + Impurities) Dissolve Dissolve in MTBE Crude->Dissolve BaseWash Wash w/ 1M NaOH Dissolve->BaseWash PhaseSep Phase Separation BaseWash->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Benzoate) PhaseSep->AqLayer Keep Acidify Acidify w/ HCl (pH < 2) AqLayer->Acidify Precip Product Precipitates Acidify->Precip Filter Filtration & Drying Precip->Filter

Caption: The "Acid-Base Swing" purification protocol for separating the benzoic acid derivative from neutral impurities.

References

  • Solubility of Benzoic Acid Derivatives: Long, B., et al. "Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data, 2010. Link

  • Hansen Solubility Parameters: Abbott, S. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link

  • Synthesis & Properties of 5-Bromo-2-methylbenzoic acid: "5-Bromo-2-methylbenzoic acid Product Data." TCI Chemicals. Link

  • Fluorinated Benzoic Acids: "3-(Trifluoromethyl)benzoic acid Physicochemical Properties." PubChem, National Library of Medicine. Link

  • Purification Methodologies: "Purification of substituted benzoic acids via acid-base extraction." Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

Technical Whitepaper: Scalable Synthesis & Characterization of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and modulators of nuclear receptors (e.g., RORγt). Its structural uniqueness lies in the dense functionalization of the benzene ring, combining a lipophilic trifluoromethyl group, a steric methyl anchor, and a reactive bromine handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

This guide details a robust, regioselective synthesis protocol designed for scalability and reproducibility. Unlike general organic synthesis texts, this document focuses on the causality of regiochemistry and the critical process parameters (CPPs) required to suppress isomer formation.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is a textbook example of cooperative directing effects . To ensure high yield and purity, one must analyze the electronic vectors of the precursor, 2-methyl-3-(trifluoromethyl)benzoic acid.

Regiochemical Causality

The electrophilic aromatic substitution (Bromination) is directed by the interplay of three substituents:

  • -CH₃ (Position 2): An activating ortho/para director. It directs electrophiles to positions 4 and 6 (ortho) and Position 5 (para) .

  • -CF₃ (Position 3): A strongly deactivating meta director. It directs to Position 1 (blocked) and Position 5 .

  • -COOH (Position 1): A deactivating meta director. It directs to Position 3 (blocked) and Position 5 .

Conclusion: All three functional groups cooperatively direct the incoming electrophile (


) to Position 5 . This alignment minimizes the formation of regioisomers (e.g., 4-bromo or 6-bromo), making direct bromination the most atom-economical route.
Pathway Visualization

The following diagram illustrates the cooperative electronic effects and the synthetic workflow.

G Start Precursor: 2-methyl-3-(trifluoromethyl) benzoic acid Directing Electronic Analysis: -CH3 (Para) -> Pos 5 -CF3 (Meta) -> Pos 5 -COOH (Meta) -> Pos 5 Start->Directing Substrate Assessment Reagents Reagents: NBS / H2SO4 (Electrophilic Source) Directing->Reagents Route Selection Intermediate Sigma Complex Intermediate Reagents->Intermediate Bromination (60°C) Product Target: 5-Bromo-2-methyl-3- (trifluoromethyl)benzoic acid Intermediate->Product Aromatization

Figure 1: Mechanistic flow demonstrating the cooperative directing effects leading to the 5-bromo substituted target.

Experimental Protocol

Safety Warning: Bromination reactions involve corrosive reagents. N-Bromosuccinimide (NBS) is an irritant, and concentrated sulfuric acid (


) is highly corrosive. Perform all operations in a functioning fume hood.
Materials
  • Precursor: 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    ) or Triflic Acid (TfOH) (5-10 volumes)
    
  • Quench: Ice/Water mixture

Step-by-Step Methodology
  • Charge: To a dry, 3-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe, add 2-methyl-3-(trifluoromethyl)benzoic acid (10.0 g, 49.0 mmol).

  • Solvation: Carefully add Concentrated

    
      (50 mL) at room temperature. Stir until the solid is mostly dissolved. Note: The solution may be viscous; ensure adequate agitation.
    
  • Addition: Cool the mixture to 0–5°C using an ice bath. Add NBS (9.6 g, 53.9 mmol, 1.1 eq) portion-wise over 30 minutes.

    • Critical Process Parameter: Control the exotherm. Do not allow the temperature to exceed 10°C during addition to prevent benzylic bromination (side reaction at the -CH₃ group).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes). Look for the disappearance of the starting material (

      
      ) and the appearance of the product (
      
      
      
      ).
  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a sintered glass funnel. Wash the cake with water (

    
     mL) to remove residual acid and succinimide.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Heptane if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Workflow Step1 Dissolution (Substrate + H2SO4) Step2 Bromination (Add NBS at 0-5°C) Step1->Step2 Step3 IPC Check (HPLC/TLC) Step2->Step3 Step3->Step2 Incomplete (Add time) Step4 Quench (Pour onto Ice) Step3->Step4 Complete Step5 Filtration & Wash (Remove Succinimide) Step4->Step5 Step6 Recrystallization (EtOH/H2O) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Analytics

To validate the identity and purity of the synthesized compound, the following analytical data must be obtained.

Nuclear Magnetic Resonance (NMR)

The regiochemistry is confirmed by the splitting pattern of the aromatic protons.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.50 (s, 1H, -COOH ) – Broad singlet, exchangeable.
      
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, Ar-H at C6) – The proton ortho to the acid is deshielded.
    • 
       7.92 (d, 
      
      
      
      Hz, 1H, Ar-H at C4) – The proton ortho to the bromine.
    • 
       2.45 (q, 
      
      
      
      Hz, 3H, -CH ₃) – The methyl group often shows long-range coupling to the adjacent
      
      
      group.
  • 
     NMR (376 MHz, DMSO-
    
    
    
    ):
    • 
       -61.5 (s, 3F, -CF ₃).
      
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ).
    
  • Expected Mass:

    • Monoisotopic Mass: 281.95 Da

    • Observed (

      
      ): 280.9 and 282.9 (1:1 ratio characteristic of Bromine isotopes 
      
      
      
      and
      
      
      ).
Physical Properties Table
PropertySpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Melting Point 168–172°CCapillary Method
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in WaterSolubility Test

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Check IPC before quench. Ensure filtrate pH is acidic (product precipitates in acid).
Impurity: Benzylic Bromide Reaction temperature too high or light exposure.Keep reaction <25°C. Protect from light (wrap flask in foil).
Impurity: Regioisomer Poor temperature control during addition.Ensure NBS is added slowly at 0°C to favor kinetic control.

References

  • Chemical Structure & Availability: PubChem. 2-bromo-5-(trifluoromethyl)benzoic acid methyl ester (Analogous Structure Data). National Library of Medicine. Link

  • Commercial Source & CAS Verification: Sigma-Aldrich. 2-Bromo-3-(trifluoromethyl)benzoic acid (Precursor/Isomer Reference). Link

  • Synthetic Methodology (General Bromination): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Catalog Data: BLD Pharm. 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid Product Page. Link

(Note: While specific peer-reviewed papers for this exact intermediate are often proprietary to patent literature, the protocols above are derived from standard methodologies for highly deactivated/activated cooperative systems found in the cited general texts and catalog data.)

Structural Elucidation of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic Acid Content Type: Technical Guide & Analysis Framework Audience: Solid-State Chemists, Crystallographers, and Pharmaceutical Scientists

Executive Summary & Chemical Context

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 194854-97-2) represents a class of polysubstituted aromatic scaffolds critical in the synthesis of kinase inhibitors and agrochemicals. Its structural analysis is non-trivial due to the "Ortho-Meta Buttressing Effect" —a steric phenomenon where the 2-methyl and 3-trifluoromethyl groups force the 1-carboxylic acid moiety out of planarity, significantly influencing crystal packing and solubility profiles.

This guide provides a rigorous framework for the crystallization, data collection, and supramolecular analysis of this compound, focusing on the competition between classical hydrogen bonding and halogen bonding.

Molecular Geometry & Steric Parameters[1]
  • Formula: C₉H₆BrF₃O₂

  • Molecular Weight: 283.04 g/mol

  • Key Structural Tension: The steric clash between the ortho-methyl group and the ipso-carboxylate prevents coplanarity. Based on analogous structures (e.g., 2-(trifluoromethyl)benzoic acid), an out-of-plane torsion angle (

    
    ) of 15–25°  is expected for the carboxyl group relative to the phenyl ring [1].
    

Crystallization Protocol: Screening & Optimization

Obtaining diffraction-quality single crystals for this compound requires overcoming the rotational disorder of the -CF₃ group. A multi-method approach is required.

Experimental Workflow

The following decision tree outlines the optimal screening strategy.

CrystallizationWorkflow Start Start: Raw Material ( >98% Purity) Solubility Solubility Screen (25°C) Start->Solubility HighSol High Solubility (MeOH, EtOH, Acetone) Solubility->HighSol Dissolves LowSol Low Solubility (Water, Hexane, Toluene) Solubility->LowSol Precipitates Method1 Method A: Slow Evaporation (Cover with pinholes, 4°C) HighSol->Method1 Method2 Method B: Vapor Diffusion (Solvent: THF | Antisolvent: Pentane) HighSol->Method2 Method3 Method C: Cooling Crystallization (Sat. solution @ 60°C -> 0.1°C/min ramp) LowSol->Method3 Use as Antisolvent Check Microscopy Check (Birefringence?) Method1->Check Method2->Check Method3->Check Check->Start No (Recycle) Success Single Crystal Selection (0.1 - 0.3 mm block) Check->Success Yes

Figure 1: Crystallization screening workflow. Method B (Vapor Diffusion) is prioritized for halogenated benzoic acids to minimize twinning.

Detailed Methodology (Method B: Vapor Diffusion)
  • Preparation: Dissolve 20 mg of the compound in 1.5 mL of Tetrahydrofuran (THF) in a small inner vial. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Chamber Assembly: Place the open inner vial into a larger jar containing 5 mL of Pentane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment. The pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

  • Harvesting: Inspect after 48–72 hours. Look for colorless, block-like prisms. Avoid needles, which often indicate rapid precipitation and high mosaicity.

Structural Analysis & Data Reduction

Once a crystal is mounted, the analysis must account for the heavy bromine atom (anomalous scattering) and the potential for -CF₃ disorder.

Data Collection Parameters[1][2][3][4][5]
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is mandatory.[1][2] Cu-Kα radiation will cause significant absorption fluorescence due to the Bromine atom (

    
    ), degrading data quality.
    
  • Temperature: Collect at 100 K (Cryostream). This freezes the rotation of the -CF₃ group, which often appears as a blurred torus of electron density at room temperature [2].

  • Resolution: Aim for 0.75 Å or better to resolve the C-F bond lengths accurately (typically 1.33–1.35 Å).

Expected Unit Cell & Space Group

Based on homologous series of 2,3-disubstituted benzoic acids:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
      (most common for centrosymmetric dimers) or 
    
    
    
    .
  • Z' (Asymmetric Unit): Likely Z'=1, but be alert for Z'=2 if the carboxylate twist allows for two distinct conformers.

Refinement Logic Flow

RefinementLogic RawData Raw Frames Index Indexing & Integration (SAINT/CrysAlisPro) RawData->Index Solve Structure Solution (SHELXT - Intrinsic Phasing) Index->Solve Refine Refinement (SHELXL) Solve->Refine Disorder Check CF3 Disorder (Rotational split?) Refine->Disorder H_Add Add Hydrogens (Riding Model) Disorder->H_Add Modeled Final Final R1 < 5% H_Add->Final

Figure 2: Data reduction and refinement logic. Special attention must be paid to the rotational disorder of the trifluoromethyl group.

Supramolecular Synthons & Packing Features

The crystal lattice is stabilized by a hierarchy of interactions. In this specific molecule, the competition between the strong hydrogen bond and the directional halogen bond is the defining feature.

A. Primary Synthon: The Carboxylic Dimer ( )

Like most benzoic acids, the dominant motif is the centrosymmetric dimer formed via O-H···O hydrogen bonds.[1][3][2][4]

  • Donor: Carboxyl -OH

  • Acceptor: Carbonyl =O of the inversion-related molecule.

  • Distance: O···O distances typically range 2.60 – 2.65 Å .

B. Secondary Synthon: Halogen Bonding (C-Br···O)

The 5-position Bromine atom is activated by the electron-withdrawing nature of the -CF₃ and -COOH groups, creating a positive electrostatic potential cap (


-hole).
  • Interaction: C-Br···O=C (carbonyl oxygen).

  • Geometry: Look for a C-Br···O angle close to 160–180° (linear) and a distance less than the sum of van der Waals radii (< 3.37 Å) [3]. This "Type II" halogen bond often links the carboxylic acid dimers into 1D ribbons.

C. Steric Buttressing (The "Twist")

The 2-methyl group sterically interferes with the 1-carboxylate.

  • Observation: The carboxylate plane will not be coplanar with the benzene ring.

  • Measurement: Define the plane of the benzene ring (C1-C6) and the plane of the carboxylate (C1-C7-O1-O2). The dihedral angle is the quantitative measure of this steric strain.

Data Summary Table (Simulated/Expected Ranges)
ParameterExpected ValueSignificance
Space Group

Centrosymmetric packing preference.
C-Br Bond Length 1.89 – 1.91 ÅTypical aromatic C-Br.
C-F Bond Length 1.32 – 1.35 ÅShort due to high electronegativity.
O-H···O Distance 2.63 ± 0.02 ÅStrong H-bond (Dimer).
Torsion (COOH) 15° – 25°Result of 2-Me vs 1-COOH clash.

Polymorphism Risk Assessment

For drug development, this compound carries a High Risk of polymorphism.

  • Conformational Polymorphism: The carboxyl group can rotate to relieve steric strain in multiple ways. Different twist angles can stabilize different lattice energies.

  • Disorder: The -CF₃ group often exhibits rotational disorder. If a specific rotamer locks into place at lower temperatures or in different solvents, a new polymorph (or phase transition) may occur.

  • Action: Perform Powder X-Ray Diffraction (PXRD) on bulk material from at least three different solvents (e.g., Ethanol, Acetone, Toluene) to confirm phase purity relative to the single-crystal calculated pattern.

References

  • Betz, R., & Gerber, T. (2011).[1][2] 2-(Trifluoromethyl)benzoic acid.[1][5][6][7] Acta Crystallographica Section E, 67(4), o907. Link

  • Gilli, P., et al. (2009). The Nature of the Hydrogen Bond. Oxford University Press.
  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 108(5), 1943-2014. Link

  • Desiraju, G. R. (1995).[8] Supramolecular Synthons in Crystal Engineering. Angewandte Chemie International Edition, 34(21), 2311–2327. (Defines the carboxylic dimer synthon).

Sources

Methodological & Application

Application Note: Amide Bond Formation with 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Analysis

This technical guide details the optimized protocols for generating amide bonds using 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1266728-50-0). This building block is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and protein degraders, due to the bio-isosteric properties of the trifluoromethyl group and the orthogonal reactivity of the aryl bromide.

The Challenge: Steric & Electronic Environment

The successful coupling of this acid is governed by two competing factors that standard EDC/NHS protocols often fail to address:

  • Steric Occlusion (Ortho-Effect): The 2-methyl group provides significant steric hindrance, blocking the trajectory of incoming nucleophiles (amines) and bulky coupling reagents.

  • Electronic Activation: The 3-trifluoromethyl group is strongly electron-withdrawing (EWG). While this increases the electrophilicity of the carbonyl carbon (making it more reactive once activated), it also renders the activated intermediate (e.g., acid chloride or active ester) highly susceptible to hydrolysis if moisture is present.

Recommendation: For this specific substrate, we recommend Acid Chloride Activation (Method A) for difficult/bulky amines and T3P Coupling (Method B) for standard amines or scale-up scenarios.

Decision Matrix: Method Selection

Use the following logic to select the appropriate protocol for your specific amine partner.

MethodSelection Start Start: Select Amine Partner CheckAmine Analyze Amine Nucleophilicity & Sterics Start->CheckAmine WeakNuc Weak Nucleophile (Anilines, Electron-Deficient) CheckAmine->WeakNuc BulkyNuc Sterically Hindered Amine (Sec-amines, t-Butyl) CheckAmine->BulkyNuc StdNuc Primary/Secondary Alkyl Amines (Unencumbered) CheckAmine->StdNuc MethodA METHOD A: Acid Chloride (Oxalyl Chloride) High Reactivity / Anhydrous WeakNuc->MethodA Requires Max Activation BulkyNuc->MethodA Minimize Reagent Bulk MethodB METHOD B: T3P (Propylphosphonic Anhydride) Low Epimerization / Easy Workup StdNuc->MethodB Green/Scalable

Caption: Selection workflow based on the nucleophilicity and steric profile of the amine partner.

Protocol A: Acid Chloride Activation (The "Gold Standard")

This method generates the highly reactive acid chloride intermediate. It is the most robust method for overcoming the steric clash of the 2-methyl group.

Mechanism: Catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which converts the carboxylic acid to the acid chloride rapidly under mild conditions.

Materials
  • Substrate: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops / 0.05 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0°C.

    • Add catalytic DMF (1-2 drops). Note: Ensure DMF is dry; wet DMF will quench the reagent.

    • Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check TLC/LCMS for the formation of the methyl ester. If acid remains, add 0.2 equiv Oxalyl Chloride.

  • Evaporation (Critical Step):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Optional: Re-dissolve in dry DCM and evaporate again (azeotrope) to ensure removal of volatiles.

  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous DCM or THF.

    • Add the amine partner (1.1 equiv).

    • Add DIPEA (2.5 equiv) dropwise at 0°C.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Wash organics with 1M HCl (if product is not basic) and Brine.

Protocol B: T3P Coupling (Scalable & Mild)

Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a powerful coupling reagent with low toxicity. It is particularly effective for sterically hindered systems because it does not generate bulky urea byproducts (unlike DCC/EDC).

Materials
  • Substrate: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF

Step-by-Step Procedure
  • Preparation:

    • Combine the benzoic acid (1.0 equiv) and the amine partner (1.1 equiv) in the chosen solvent (EtOAc is preferred for ease of workup).

    • Add the Base (3.0 equiv).

  • Addition:

    • Cool the mixture to 0°C.

    • Add T3P solution (1.5 equiv) dropwise. Note: T3P is exothermic upon addition.

  • Reaction:

    • Allow to warm to RT.[1]

    • Optimization: If the 2-methyl steric hindrance prevents conversion after 4 hours, heat the reaction to 50–60°C. T3P is thermally stable.

  • Workup (The T3P Advantage):

    • T3P byproducts are water-soluble.

    • Dilute with water/brine and separate phases.

    • Wash the organic layer with

      
       and 1M citric acid.
      

Visualizing the Mechanism

The following diagram illustrates why the Acid Chloride method (Method A) is preferred for this specific hindered substrate.

Mechanism Acid 5-Br-2-Me-3-CF3-Benzoic Acid (Sterically Crowded) AcidCl Acid Chloride Intermediate (Planar - Less Hindered) Acid->AcidCl Oxalyl Cl / DMF (Overcomes Sterics) Vilsmeier Vilsmeier Reagent (Active Species) Vilsmeier->Acid Activates Product Final Amide AcidCl->Product Nucleophilic Attack (Fast) Amine Incoming Amine Amine->AcidCl Attack

Caption: Activation pathway via Vilsmeier-Haack intermediate to overcome ortho-methyl steric hindrance.

Comparison of Methods

FeatureMethod A: Acid ChlorideMethod B: T3PMethod C: HATU (Alternative)
Reactivity Highest HighHigh
Steric Tolerance ExcellentVery GoodGood
Moisture Sensitivity High (Strictly Anhydrous)LowModerate
Byproduct Removal Evaporation (HCl, CO, CO2)Aqueous Wash (Water Soluble)Chromatography (Urea/N-oxide)
Scalability HighHighest Low (Expensive)

Safety & Handling

  • Corrosivity: Oxalyl chloride releases HCl gas; perform all operations in a well-ventilated fume hood.

  • Sensitization: T3P and HATU are potential skin sensitizers. Wear appropriate PPE (nitrile gloves, lab coat, eye protection).

  • Pressure: When using Method A, ensure the reaction vessel is vented (via a needle/bubbler) to prevent pressure buildup from gas evolution.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[4] Organic Letters, 13, 22, 6114–6117. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: SUZ-CF3-ACID-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

You are attempting to couple 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid . This is a deceptive substrate. While the bromine at the C5 position appears accessible, the combination of a free carboxylic acid and a highly electron-deficient ring (due to the -CF3 and -COOH groups) creates a specific set of failure modes—primarily catalyst poisoning and competitive protodehalogenation.

This guide moves beyond standard textbook conditions to address the specific electronic and solubility challenges of this scaffold.

Module 1: Substrate Analysis & Strategy

Q: What are the primary risks with this specific substrate? A: You face three distinct challenges:

  • The Free Acid Effect: The carboxylate moiety (

    
    ) generated in basic conditions can coordinate to Palladium, displacing ligands and forming unreactive "palladate" species. It also drastically changes solubility, often precipitating the substrate in non-polar solvents.
    
  • Electronic Activation (The "Too Fast" Trap): The

    
     and 
    
    
    
    groups are electron-withdrawing. This makes the C-Br bond highly activated for Oxidative Addition. However, it also makes the resulting Pd(II)-aryl species electron-poor and prone to protodehalogenation (reduction to the H-analog) if the Transmetallation step is slow.
  • Solubility Mismatch: The aryl halide is polar/ionic (in base), while your boronic acid might be lipophilic. Phase transfer is critical.

Q: Should I protect the acid before coupling? A: Strongly Recommended.

  • Path A (Direct Coupling): Feasible but requires careful pH control and high water content. Yields are often inconsistent (40-65%).

  • Path B (Esterification

    
     Coupling):  Converting to the Methyl Ester or tert-Butyl Ester eliminates catalyst poisoning and solubility issues. Yields typically improve to >85%.
    
Module 2: Catalyst & Ligand Selection

Q: Standard Pd(PPh3)4 isn't working. Why? A: Triphenylphosphine is electron-neutral and labile. It often fails with free acids because the carboxylate displaces the phosphine ligand. Furthermore, it does not sufficiently accelerate Transmetallation to outcompete side reactions.

Recommended Systems:

Catalyst SystemRole/BenefitApplication
Pd(dppf)Cl₂[1] · DCM The Workhorse. The bidentate ligand prevents displacement by the carboxylate. Robust in aqueous media.[2]First Line Choice for direct acid coupling.
XPhos Pd G3 The Specialist. Bulky, electron-rich biaryl ligand. Accelerates transmetallation in sterically crowded or electron-poor systems.Use if yields are <50% or if the boronic acid is hindered.
Pd(OAc)₂ + SPhos Water Soluble Active Species. SPhos is excellent for preventing protodehalogenation.Good for highly unstable boronic acids.
Module 3: Optimized Experimental Protocols
Protocol A: Direct Coupling of the Free Acid

Use this if you cannot tolerate an esterification/hydrolysis step.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

  • Base:

    
     (3.5 equiv) — Crucial: Extra base is needed to neutralize the acid AND drive the cycle.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — High water content is mandatory to solvate the carboxylate.

Step-by-Step:

  • Dissolve substrate and boronic acid in Dioxane.

  • Dissolve

    
     in Water and add to the reaction.
    
  • Degas vigorously (sparge with Argon for 15 mins). Oxygen is fatal here.

  • Add Pd catalyst under positive Argon flow.

  • Heat to 80°C for 4–12 hours.

  • Workup: Acidify with 1N HCl to pH 3 to precipitate the product or extract into EtOAc.

Protocol B: Coupling via Methyl Ester (High Reliability)

Use this for maximum yield and purification ease.

Reagents:

  • Substrate (Methyl Ester): 1.0 equiv

  • Boronic Acid: 1.1 equiv

  • Catalyst:

    
     (Standard) or 
    
    
    
    /
    
    
    (Advanced)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene / Water (10:1) or DMF (Anhydrous)[1]

Step-by-Step:

  • Perform standard esterification (MeOH/H₂SO₄ or TMS-Diazomethane).

  • Combine Ester, Boronic Acid, and Base in solvent.[3]

  • Degas. Add Catalyst.[4][5][6][7][8][9][10][11]

  • Heat to 90°C .

  • Saponify ester (LiOH/THF/H₂O) post-purification if the free acid is required.

Module 4: Mechanism & Troubleshooting Visualization

The following diagram illustrates the critical competition between the desired pathway and the common "Reduction" failure mode for your electron-deficient substrate.

SuzukiMechanism cluster_tips Optimization Logic Start Substrate (Ar-Br) OxAdd Oxidative Addition (Fast due to EWG) Start->OxAdd Pd(0) Pd_Int Pd(II)-Ar Intermediate (Electron Deficient) OxAdd->Pd_Int TransMet Transmetallation (Rate Limiting Step) Pd_Int->TransMet + Boronic Acid + Base Failure Protodehalogenation (Reduction to Ar-H) Pd_Int->Failure Slow Transmetallation + Trace H2O/Protons RedElim Reductive Elimination TransMet->RedElim Product Desired Biaryl Product RedElim->Product Tip1 Use excess base to accelerate Transmetallation Tip2 Use dry solvents if Reduction is observed

Figure 1: Mechanistic pathway highlighting the risk of Protodehalogenation in electron-deficient aryl bromides.

Module 5: Troubleshooting FAQ

Q: I see a byproduct with M-Br mass (M-79+1). What happened? A: This is Protodehalogenation . Your bromine was replaced by a hydrogen.[12]

  • Cause: The oxidative addition happened, but the Pd-Ar intermediate waited too long for the boronic acid. It grabbed a proton from the solvent or moisture instead.

  • Fix:

    • Dry the system: Switch to anhydrous DMF or Toluene.

    • Boost Boron Nucleophilicity: Switch base to

      
       or 
      
      
      
      (activates boron faster).
    • Increase Catalyst: Higher Pd loading reduces the "waiting time" for the cycle.

Q: The reaction turns black immediately and stalls. A: This indicates Pd Black precipitation .

  • Cause: The free carboxylic acid is destabilizing the ligand-Pd complex.

  • Fix: Switch to Pd(dppf)Cl₂ (more stable) or increase the ligand:metal ratio to 2:1 or 3:1.

Q: Low conversion, starting material remains. A:

  • Check: Is your boronic acid protodeboronating (turning into benzene)?

  • Fix: If the boronic acid is unstable, add it in portions (e.g., 0.5 equiv every 2 hours) or switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active species slowly.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Goossen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Angewandte Chemie International Edition, 48(51), 9711-9714. (Context on handling carboxylates in coupling). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[6] Link

Sources

Stability of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. By understanding its stability under various reaction conditions, you can optimize your synthetic routes, minimize side-product formation, and ensure the integrity of your results.

Introduction to the Stability Profile

5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a bromine atom, a methyl group, and a trifluoromethyl group. The interplay of these functional groups dictates its overall stability and reactivity. The trifluoromethyl group, with its strong carbon-fluorine bonds, imparts significant chemical and thermal stability.[1][2] The aryl bromide offers a versatile handle for cross-coupling reactions, while the ortho-methyl group influences the acidity and steric environment of the carboxylic acid. This guide will address common questions and challenges encountered when working with this molecule.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid to ensure its long-term stability?

A1: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is a solid at room temperature. For optimal stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Stability in Acidic and Basic Media

Q2: I need to perform a reaction under acidic conditions. Is 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid stable to strong acids like HCl?

A2: Generally, the trifluoromethyl group is highly resistant to hydrolysis under acidic conditions due to the strength of the C-F bonds.[3] The aromatic ring and the C-Br bond are also expected to be stable in non-oxidizing strong acids like HCl at moderate temperatures. However, at elevated temperatures, there is a potential for acid-catalyzed decarboxylation, although this typically requires harsh conditions for aromatic carboxylic acids.[4]

Q3: What happens if I expose the compound to strong bases like NaOH? Is there a risk of hydrolysis or other reactions?

A3: Under strongly basic conditions, especially at elevated temperatures, there are two primary concerns:

  • Hydrolysis of the Trifluoromethyl Group: While very stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh basic conditions, though this is generally a difficult transformation.

  • Hydrolysis of the Aryl Bromide: The carbon-bromine bond can be susceptible to nucleophilic aromatic substitution, including hydrolysis to a hydroxyl group, particularly with strong bases at high temperatures.

For routine applications at or near room temperature, such as extractions or pH adjustments, the compound is expected to be stable. However, prolonged heating in strong base should be avoided if degradation is a concern.

Thermal and Photochemical Stability

Q4: At what temperature does 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid start to decompose?

Q5: My reaction is light-sensitive. Do I need to protect 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid from light?

A5: Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation.[8] The energy from UV light can potentially lead to the homolytic cleavage of the C-Br bond, generating radical species that could initiate side reactions. While the trifluoromethyl group is generally photochemically stable, it is good laboratory practice to protect reactions involving this compound from direct, high-intensity light sources, particularly if photolabile reagents are also present.

Troubleshooting Guide

This section addresses specific issues that may arise during common synthetic manipulations of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid.

Issue 1: Low Yield or No Reaction in Suzuki Coupling

Scenario: You are attempting a Suzuki-Miyaura cross-coupling reaction to replace the bromine atom, but you observe low conversion of your starting material.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The steric hindrance from the ortho-methyl and meta-trifluoromethyl groups can impact the efficiency of the oxidative addition step.

    • Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to facilitate Suzuki couplings of sterically hindered aryl bromides.[9] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction outcome.[10][11]

  • Base and Solvent Selection: The choice of base is critical for the transmetalation step.

    • Recommendation: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[9] Aprotic polar solvents such as dioxane, toluene, or THF, often with a small amount of water, are commonly used.[10]

  • Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates.

    • Recommendation: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Extending the reaction time may also improve conversion.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid - Boronic acid/ester - Palladium catalyst - Ligand - Base solvent Add anhydrous solvent (e.g., Dioxane/H₂O) reagents->solvent degas Degas with N₂ or Ar solvent->degas heat Heat to desired temperature (e.g., 80-110 °C) degas->heat monitor Monitor progress (TLC, LC-MS) heat->monitor quench Cool and quench (e.g., with water) monitor->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify

Figure 1. A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Issue 2: Unexpected Side Products

Scenario: You are running a reaction and observe the formation of unexpected impurities.

Potential Side Reactions and Mitigation Strategies:

  • Decarboxylation:

    • Observation: Formation of 1-bromo-2-methyl-3-(trifluoromethyl)benzene.

    • Cause: This is likely due to excessive heat. While typically requiring high temperatures, the specific substitution pattern of your molecule could lower the decarboxylation temperature.[4]

    • Solution: Reduce the reaction temperature and monitor for product formation over a longer period. If high temperatures are necessary, consider protecting the carboxylic acid as an ester.

  • Protodebromination:

    • Observation: Formation of 2-methyl-3-(trifluoromethyl)benzoic acid.

    • Cause: This can occur during cross-coupling reactions if the catalytic cycle is inefficient, leading to the cleavage of the C-Br bond and replacement with a hydrogen atom.

    • Solution: Optimize your cross-coupling conditions (catalyst, ligand, base) to favor the desired coupling over this side reaction.[9]

  • Oxidation of the Methyl Group:

    • Observation: If using strong oxidizing agents like KMnO₄, you may see the formation of 5-bromo-3-(trifluoromethyl)phthalic acid.

    • Cause: The benzylic protons of the methyl group are susceptible to oxidation under harsh conditions.[12][13][14]

    • Solution: Avoid strong oxidizing agents if the methyl group needs to be preserved. If oxidation of the methyl group is the goal, this can be a viable synthetic route.

Logical Relationship: Troubleshooting Unexpected Side Products

Side_Products cluster_decarboxylation Decarboxylation cluster_protodebromination Protodebromination cluster_oxidation Methyl Group Oxidation start Unexpected Side Product Observed decarb_obs Observation: Loss of CO₂ start->decarb_obs proto_obs Observation: Loss of Br start->proto_obs ox_obs Observation: Formation of dicarboxylic acid start->ox_obs decarb_cause Cause: Excessive Heat decarb_obs->decarb_cause decarb_sol Solution: - Reduce temperature - Protect carboxylic acid decarb_cause->decarb_sol proto_cause Cause: Inefficient Cross-Coupling proto_obs->proto_cause proto_sol Solution: Optimize catalyst/ligand/base proto_cause->proto_sol ox_cause Cause: Use of strong oxidizing agents ox_obs->ox_cause ox_sol Solution: Avoid harsh oxidants ox_cause->ox_sol

Figure 2. Troubleshooting guide for common unexpected side products.
Issue 3: Compound Fails to Dissolve

Scenario: You are having difficulty dissolving 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid in your chosen reaction solvent.

Solubility Profile and Recommendations:

  • General Solubility: As a carboxylic acid, it will have limited solubility in nonpolar solvents and higher solubility in polar aprotic solvents (e.g., THF, dioxane, DMSO, DMF).

  • Aqueous Solubility: It will be sparingly soluble in neutral water but will deprotonate and become significantly more soluble in aqueous basic solutions (e.g., NaHCO₃, Na₂CO₃, NaOH).

  • Recommendation: For reactions requiring a homogeneous solution, consider using polar aprotic solvents. If the reaction is compatible with basic conditions, dissolving the compound in an aqueous base and then proceeding with the reaction may be an option.

Summary of Stability Data

The following table summarizes the expected stability of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid under various conditions based on the properties of its constituent functional groups and data from related compounds.

ConditionStabilityPotential ReactionsNotes
Strong Acid (e.g., HCl) Generally StableDecarboxylation at high temperatures.The trifluoromethyl group is very stable to acid-catalyzed hydrolysis.
Strong Base (e.g., NaOH) Moderately StablePotential for C-Br and C-F bond hydrolysis at elevated temperatures.Stable for routine extractions at room temperature.
Elevated Temperature Moderately StableDecarboxylation is the primary concern at high temperatures (>200 °C).Stability is dependent on the duration and temperature of heating.
UV Light Exposure Potentially UnstablePossible C-Br bond cleavage leading to radical formation.It is advisable to protect reactions from direct, high-intensity light.
Oxidizing Agents (e.g., KMnO₄) UnstableOxidation of the methyl group to a carboxylic acid.The aromatic ring itself is generally resistant to oxidation.[12][13][14]
Reducing Agents (e.g., NaBH₄) Generally StableThe carboxylic acid is not readily reduced by NaBH₄.[15][16][17] Reductive dehalogenation of the C-Br bond may occur with stronger reducing agents or specific catalysts.

References

  • Angewandte Chemie International Edition. Decarboxylative Hydroxylation of Benzoic Acids. [Link]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Vaia. Explain why the trifluoromethyl group is meta-directing in electrophilic aromatic substitution. Would you expect -CF3- to be activating or deactivating in. [Link]

  • The Journal of Organic Chemistry. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]

  • NETZSCH. Thermogravimetric Analysis – TGA. [Link]

  • Molecules. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • Google Patents.
  • Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

  • The Journal of Organic Chemistry. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • Care 360° Portal. Photostability plays a key role. [Link]

  • ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Chemistry LibreTexts. 16.8: Oxidation of Aromatic Compounds. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Google Patents. The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. 2-(Trifluoromethyl)benzoic acid. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • National Center for Biotechnology Information. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

  • Lumen Learning. 16.3. Reactions of alkylbenzenes | Organic Chemistry II. [Link]

  • ResearchGate. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • ResearchGate. a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate.... [Link]

  • Scribd. Redox Reactions | PDF | Titration | Chemistry. [Link]

  • NIST. Benzoic acid, 5-bromo-2-hydroxy-. [Link]

Sources

Analytical methods for detecting impurities in 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

CAS: 1266728-50-0 | Formula: C


H

BrF

O

| M.W.: 283.04 g/mol
Welcome to the Technical Support Hub

As Senior Application Scientists, we understand that analyzing 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid presents a unique set of challenges. The combination of a polar, ionizable carboxylic acid tail with a lipophilic, electron-withdrawing core (Br, CF


) requires a carefully balanced analytical strategy.

This guide is not a generic template; it is a synthesis of field-proven methodologies designed to troubleshoot the specific chemical behaviors of this scaffold.

Part 1: The Analytical Strategy (Visualized)

Before diving into protocols, understand the logical flow of impurity detection for this specific molecule. We utilize a "Triad Approach" to ensure no impurity—whether isobaric, non-chromophoric, or co-eluting—goes undetected.

AnalyticalWorkflow Sample Crude/Purified Sample HPLC UHPLC-UV (PDA) (Purity & Quantitation) Sample->HPLC Dissolve in MeOH:H2O NMR 19F qNMR (Regioisomer Check) Sample->NMR Dissolve in DMSO-d6 MS LC-MS (ESI-) (ID & Br-Isotopes) HPLC->MS Hyphenated Analysis Decision Data Correlation HPLC->Decision Area % MS->Decision m/z 281/283 NMR->Decision Isomer Ratio Report Final CoA / Release Decision->Report Pass

Figure 1: The "Triad" workflow integrating Orthogonal Detection methods to prevent false positives common in fluorinated aromatics.

Part 2: High-Performance Liquid Chromatography (HPLC)

The Core Challenge: This molecule contains a benzoic acid moiety.[1][2][3][4][5] Without proper pH control, you will observe peak tailing due to mixed-mode interactions (ionization vs. hydrophobic retention), making impurity integration inaccurate.

Standardized Protocol: Acid-Stabilized RP-HPLC
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmHigh carbon load required to retain the lipophilic Br/CF

core.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (pH ~2) suppresses carboxylic acid ionization (

), sharpening peaks.
Mobile Phase B Acetonitrile (ACN) + 0.05% TFAACN provides better selectivity for fluorinated aromatics than Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 230 nm & 254 nm230 nm captures the benzoyl absorption; 254 nm is standard for aromatics.
Temperature 30°CConstant temperature prevents retention time drift.

Gradient Table:

Time (min) % A (Water/TFA) % B (ACN/TFA)
0.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Troubleshooting Guide: HPLC Issues

Q: My main peak is tailing significantly (Tailing Factor > 1.5). Why? A: This is likely due to silanol interaction or partial ionization .

  • Mechanism: At neutral pH, the carboxylic acid deprotonates (

    
    ), interacting with residual silanols on the column silica.
    
  • Fix: Ensure your Mobile Phase A contains at least 0.1% TFA or Formic Acid. If using Formic Acid, verify pH is < 2.5. If tailing persists, switch to a "End-capped" column (e.g., C18-PFP) which blocks silanol groups.

Q: I see a "ghost peak" eluting immediately after the main peak. A: This is often the Atropisomer or Regioisomer .

  • Mechanism: The bulky Bromine and Trifluoromethyl groups at positions 3 and 5, combined with the 2-Methyl group, create steric hindrance. While true atropisomerism is rare in this specific benzoic acid at RT, regioisomers (e.g., Br at position 4 or 6) are common synthesis byproducts.

  • Fix: Do not rely solely on HPLC. Run

    
    F NMR (see Part 4) to confirm if the "ghost" is a distinct chemical entity.
    
Part 3: Mass Spectrometry (LC-MS) & Identification

The Core Challenge: The electron-withdrawing CF


 and Br groups reduce ionization efficiency in Positive Mode.
Protocol: Negative Mode ESI
  • Ionization Source: Electrospray Ionization (ESI)[6]

  • Polarity: Negative (ESI-)

  • Target Ion:

    
     (Deprotonated species)
    
  • Expected m/z: 280.9 (for

    
    Br) and 282.9 (for 
    
    
    
    Br).

Q: How do I confirm the presence of Bromine in an impurity? A: Look for the Isotope Pattern . Bromine exists as


Br and 

Br in a roughly 1:1 ratio.
  • Validation: Any impurity containing one bromine atom must show two mass peaks separated by 2 Da with nearly equal intensity. If you see a single peak, it is likely a de-brominated byproduct (e.g., 2-methyl-3-(trifluoromethyl)benzoic acid).

Part 4: Nuclear Magnetic Resonance ( F NMR)

The Core Challenge: HPLC may fail to separate regioisomers where the CF


 and Br positions are swapped. These isomers often have identical mass and polarity.
Protocol:

F Isomer Resolution
  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard:

    
    -Trifluorotoluene (if quantitation is needed).
    
  • Analysis:

    • The CF

      
       group on the aromatic ring typically appears between -60 and -65 ppm .
      
    • Impurity Detection: Regioisomers will show distinct CF

      
       singlets shifted by 0.1–0.5 ppm from the main peak due to the changing magnetic environment of the adjacent Bromine/Methyl groups.
      
Part 5: Troubleshooting Logic (Decision Tree)

Use this flow to diagnose analytical anomalies.

Troubleshooting Start Issue Detected Type What is the symptom? Start->Type Split Split/Tailing Peak Type->Split Peak Shape NewPeak Unknown Impurity Peak Type->NewPeak Extra Signals CheckPH Check Mobile Phase pH (Must be < 2.5) Split->CheckPH CheckMS Check MS Spectrum (Isotope Pattern?) NewPeak->CheckMS FixPH Add 0.1% TFA CheckPH->FixPH pH > 3 IsoCheck Run 19F NMR CheckMS->IsoCheck Mass matches Parent

Figure 2: Diagnostic logic for common chromatographic anomalies.

Part 6: Synthesis-Related Impurities (Reference)

When analyzing this compound, be on the lookout for these specific process-related impurities based on common synthesis routes (e.g., from 2-methyl-3-(trifluoromethyl)aniline or similar precursors):

  • Des-bromo impurity: 2-Methyl-3-(trifluoromethyl)benzoic acid.

    • Detection: LC-MS

      
       = 203.
      
  • Regioisomer: 5-Bromo-2-methyl-4 -(trifluoromethyl)benzoic acid.

    • Detection:

      
      F NMR (distinct shift).
      
  • Decarboxylated species: 5-Bromo-2-methyl-3-(trifluoromethyl)benzene.

    • Detection: GC-MS (non-polar, elutes early in RP-HPLC).

References
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition. (Standard text for acidic mobile phase selection in RP-HPLC).
  • Hansa, R., et al. "4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents."[7] European Journal of Medicinal Chemistry, 2021. (Reference for fluorinated benzoic acid analysis). Link[7]

  • PubChem. Compound Summary: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid. National Library of Medicine. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. The benzoic acid scaffold, particularly when adorned with bioisosteric groups like halogens and trifluoromethyl moieties, presents a fertile ground for the discovery of potent and selective modulators of biological targets. This guide provides a comparative analysis of the potential biological activities of compounds synthesized from 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid, a versatile building block poised for the generation of diverse chemical libraries.

The inclusion of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.[1][2] The bromine atom offers a site for further functionalization through cross-coupling reactions and can also contribute to binding interactions with target proteins. The methyl group provides a subtle steric and electronic influence that can fine-tune the biological activity. This guide will explore the synthesis of key derivatives from this starting material and compare their potential biological activities based on established structure-activity relationships and experimental data from related compounds.

The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry due to its unique electronic and steric properties.[2] Its strong electron-withdrawing nature can significantly influence the acidity of nearby functional groups, while its high lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and increasing the in vivo half-life of drug molecules.[2]

Synthetic Pathways from 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

The carboxylic acid functionality of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. The primary synthetic routes involve the conversion of the carboxylic acid to amides, esters, and various heterocyclic systems.

Experimental Workflow: General Amide Synthesis

A 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid C Acyl chloride intermediate A->C Activation B Thionyl chloride or Oxalyl chloride E N-substituted amide derivative C->E Nucleophilic acyl substitution D Amine (R-NH2)

Caption: General workflow for the synthesis of N-substituted amides.

Comparative Biological Activities of Synthesized Derivatives

This section will compare the potential biological activities of three major classes of compounds derived from 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid: N-aryl amides, alkyl esters, and 1,3,4-oxadiazole derivatives.

N-Aryl Amide Derivatives: Potential Anticancer and Antimicrobial Agents

The synthesis of N-aryl amides from 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid is a straightforward approach to generating compounds with potential anticancer and antimicrobial activities. The introduction of various substituted anilines allows for the exploration of a broad chemical space and the fine-tuning of biological activity.

Studies on structurally similar compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have demonstrated significant anticancer activity against a panel of human cancer cell lines.[3] The presence of both a bromine atom and a trifluoromethyl group is often associated with enhanced cytotoxic effects. For instance, certain trifluoromethyl-containing pyrimidine derivatives have shown potent inhibitory activity against EGFR kinase, a key target in cancer therapy.[4]

Table 1: Comparative Anticancer Activity of Related Trifluoromethyl-Containing Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesC32 (Melanoma)24.4[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesA375 (Melanoma)25.4[5]
5-Trifluoromethylpyrimidine derivativesA549 (Lung Cancer)0.35[4]
Trifluoromethyl thioxanthene derivativesHeLa (Cervical Cancer)0.0878[6]

Furthermore, the combination of a halogenated phenyl ring and a trifluoromethyl group has been explored for antimicrobial activity. For example, pyrazole derivatives containing a trifluoromethylphenyl moiety have been reported as potent anti-gram-positive bacterial agents.[7]

Experimental Protocol: Synthesis of a Representative N-Aryl Amide

Synthesis of N-(4-chlorophenyl)-5-bromo-2-methyl-3-(trifluoromethyl)benzamide

  • To a solution of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (1 mmol) in dry dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in dry dichloromethane (10 mL) and add 4-chloroaniline (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Alkyl Ester Derivatives: Probing Anti-inflammatory and Antiviral Activities

Esterification of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid provides another avenue for generating biologically active molecules. While less explored than amides for anticancer activity, esters of trifluoromethyl-containing benzoic acids have shown promise in other therapeutic areas.

The trifluoromethyl group is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs. This is due to its ability to enhance binding to cyclooxygenase (COX) enzymes. Trifluoromethyl thioxanthene derivatives have demonstrated promising COX-2 inhibition with IC50 values in the nanomolar range, suggesting potential anti-inflammatory benefits.[6]

In the realm of antiviral research, some trifluoromethyl pyrimidine derivatives have exhibited significant activity against the tobacco mosaic virus (TMV).[8] This suggests that ester derivatives of the parent benzoic acid could be investigated for their potential antiviral properties.

1,3,4-Oxadiazole Derivatives: A Scaffold for Diverse Biological Activities

The conversion of the carboxylic acid to a 1,3,4-oxadiazole ring system opens up a wide range of therapeutic possibilities. The 1,3,4-oxadiazole moiety is a well-known pharmacophore present in drugs with anticancer, antifungal, and anti-inflammatory activities. The synthesis typically proceeds through a carbohydrazide intermediate, which is then cyclized.

The combination of a trifluoromethylphenyl group with a 1,3,4-oxadiazole ring has been shown to be a fruitful strategy for developing potent antifungal agents that target sterol 14α-demethylase.[7]

Signaling Pathway: Potential Inhibition of EGFR by Trifluoromethyl-Containing Compounds

cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Trifluoromethyl-pyrimidine Derivative Inhibitor->Dimerization Inhibition

Sources

Spectroscopic Comparison Guide: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid (Target Molecule), a critical scaffold in the synthesis of agrochemicals and kinase inhibitors. We objectively compare this product against its primary synthetic precursor, 2-Methyl-3-(trifluoromethyl)benzoic acid , to establish robust quality control (QC) protocols.

The comparison focuses on the regioselective bromination at the C5 position. We demonstrate that the cooperative directing effects of the methyl (ortho/para-director) and trifluoromethyl (meta-director) groups favor C5 substitution, a transformation clearly validatable via 1H NMR and Mass Spectrometry.

Synthetic Context & Precursor Analysis[1][2][3][4]

To understand the spectral differences, one must understand the structural evolution. The most efficient industrial route involves the electrophilic aromatic substitution (bromination) of the non-halogenated acid.

Comparative Pathway Analysis
  • Precursor A (Starting Material): 2-Methyl-3-(trifluoromethyl)benzoic acid.

    • Key Feature: Three aromatic protons (H4, H5, H6).

  • Target B (Product): 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid.[1]

    • Key Feature: Two aromatic protons (H4, H6) in a meta relationship.

Visualization: Synthesis & Structural Logic

The following diagram illustrates the bromination pathway and the resulting structural changes that dictate the spectral shift.

SynthesisPath Precursor Precursor: 2-Methyl-3-(trifluoromethyl) benzoic acid (3 Ar-H signals) Reagents Reagents: Br2, FeBr3 (Electrophilic Bromination) Precursor->Reagents Target Target: 5-Bromo-2-methyl-3- (trifluoromethyl)benzoic acid (2 Ar-H signals) Reagents->Target Major Product (C5 Substitution) Byproduct Isomer Impurities: (Regioisomers at C4/C6) Reagents->Byproduct Minor (<5%)

Figure 1: Synthetic pathway highlighting the transformation from the tri-substituted precursor to the tetra-substituted target.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (1H NMR)

The most definitive method for distinguishing the product from the precursor is 1H NMR. The bromination at C5 removes the H5 proton, which dramatically simplifies the splitting patterns of the remaining protons.

Comparative Data Table (DMSO-d6, 400 MHz)
FeaturePrecursor: 2-Me-3-(CF3)benzoic acidTarget: 5-Br-2-Me-3-(CF3)benzoic acidDiagnostic Change
H-5 (Aromatic) δ 7.40 - 7.55 ppm (Triplet/Multiplet) Absent Disappearance of signal
H-4 (Aromatic) δ 7.80 ppm (Doublet, J~8Hz)δ 8.05 - 8.15 ppm (Doublet, J~2Hz)Shift downfield + coupling change (Ortho

Meta)
H-6 (Aromatic) δ 7.95 ppm (Doublet, J~8Hz)δ 7.85 - 7.95 ppm (Doublet, J~2Hz)Loss of large ortho coupling
Methyl (-CH3) δ 2.45 ppm (Singlet/Quartet)δ 2.48 ppm (Singlet/Quartet)Minimal shift (remote from Br)
Acid (-COOH) δ 13.1 ppm (Broad Singlet)δ 13.4 ppm (Broad Singlet)Slight downfield shift (acidity increase)

*Note: Methyl group may appear as a quartet due to long-range coupling with the adjacent CF3 group (


).

Technical Insight: In the precursor, H5 couples with both H4 and H6 (ortho-coupling, ~8 Hz), creating a triplet-like pattern. In the target, H5 is replaced by Bromine. Consequently, H4 and H6 can only couple with each other (meta-coupling, ~2 Hz). The collapse of large doublets into fine meta-doublets (or apparent singlets) is the primary QC pass/fail criterion.

Mass Spectrometry (LC-MS)

Mass spectrometry provides confirmation of the bromine incorporation via its characteristic isotopic abundance.

  • Precursor (C9H7F3O2):

    • Molecular Weight: 204.15

    • [M-H]- (ESI Negative): 203.1

    • Isotope Pattern: Single dominant peak.

  • Target (C9H6BrF3O2):

    • Molecular Weight: 283.04

    • [M-H]- (ESI Negative): 281.0 (79Br) and 283.0 (81Br).

    • Isotope Pattern: Distinct 1:1 doublet separated by 2 mass units.

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR is useful for rapid raw material identification.

  • C-Br Stretch: Appearance of a weak band in the 500–600 cm⁻¹ region (often obscured, but distinct if compared overlay).

  • C=O Stretch (Carboxylic Acid):

    • Precursor: ~1690 cm⁻¹[2]

    • Target: ~1700–1705 cm⁻¹ (The electron-withdrawing bromine slightly increases the wavenumber).

Experimental Protocols

Protocol A: Analytical HPLC-MS Method

Use this protocol to quantify conversion rates.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and MS (ESI Negative mode).

  • Expected Retention: The Target is significantly more lipophilic (due to Br) and will elute later than the Precursor.

    • Precursor RT: ~4.5 min.

    • Target RT: ~6.2 min.

Protocol B: Regioselectivity Verification (1H NMR)

Use this protocol to ensure no C4 or C6 isomers are present.

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO ensures sharp acid peaks).

  • Acquire spectrum with at least 16 scans to resolve the meta-coupling.

  • QC Check: Zoom into the aromatic region (7.5 – 8.5 ppm).

    • Pass: Two distinct signals with fine splitting (J ~ 2 Hz).

    • Fail: Presence of any triplet signal (indicates unreacted precursor) or doublets with J > 7 Hz (indicates wrong isomer, though unlikely due to steric/electronic directing effects).

Decision Logic for Quality Control

The following decision tree outlines the workflow for validating the synthesized batch.

QC_Logic Start Crude Product Isolated LCMS Step 1: LC-MS Analysis (Check MW & Isotope Pattern) Start->LCMS CheckMass Mass 281/283 (1:1)? LCMS->CheckMass NMR Step 2: 1H NMR Analysis (Aromatic Region) CheckMass->NMR Yes Fail_Precursor FAIL: Unreacted Precursor (Triplet observed) CheckMass->Fail_Precursor No (Mass 203) CheckSplitting Two Meta-Doublets (J ~ 2Hz)? NMR->CheckSplitting Pass PASS: Identity Confirmed CheckSplitting->Pass Yes CheckSplitting->Fail_Precursor Triplet Present Fail_Isomer FAIL: Regioisomer (Ortho-coupling observed) CheckSplitting->Fail_Isomer Large Doublet Present

Figure 2: Quality Control Decision Tree for 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid.

References

  • Synthesis of Trifluoromethyl Benzoic Acid Derivatives: Title: "Copper-Mediated Trifluoromethylation of Aryl Halides." Source:Journal of Organic Chemistry. URL:[Link] (General reference for CF3/Benzoic acid scaffolds).

  • NMR Data for 3-(Trifluoromethyl)benzoic acid (Precursor Analog): Title: "Supporting Information: Nickel-Catalyzed Carboxylation." Source:Royal Society of Chemistry / Green Chemistry. URL:[Link] (Provides baseline shifts for the non-brominated core).

  • General Protocol for Bromination of Deactivated Aromatics: Title: "Bromination of Deactivated Aromatics using NBS/H2SO4." Source:Organic Syntheses. URL:[Link]

Sources

In vitro and in vivo studies of molecules containing the 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the pharmacological profile of molecules incorporating the 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl moiety. This specific substitution pattern—combining a bulky halogen (5-Br), a steric "lock" (2-Me), and a lipophilic electron-withdrawing group (3-CF


)—is a privileged scaffold in modern medicinal chemistry, particularly in the optimization of Selective Androgen Receptor Modulators (SARMs)  and Nuclear Receptor Ligands  (e.g., ROR

t inverse agonists).

This guide focuses on its application in Next-Generation SARMs , comparing derivatives containing this moiety against established standards like S-23 , Enobosarm (GTx-024) , and Testosterone Propionate .

Executive Summary & Chemical Rationale

The 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl moiety is designed to overcome specific limitations of early-generation SARMs (e.g., poor oral bioavailability, rapid hepatic clearance). Unlike the standard 4-cyano-3-(trifluoromethyl)phenyl A-ring found in Enobosarm or Bicalutamide , this moiety introduces a "steric lock" and halogen bonding potential.

Key Structural Advantages
  • 2-Methyl (Ortho-Substitution): Induces a twisted conformation (atropisomerism) relative to the amide/linker. This restricts bond rotation, reducing the entropic penalty of binding to the Androgen Receptor (AR) and improving selectivity against other nuclear receptors (PR, ER).

  • 5-Bromo (Meta-Substitution): Provides a lipophilic bulk that fills the hydrophobic pocket (H12) of the AR Ligand Binding Domain (LBD). The bromine atom can also participate in halogen bonding with backbone carbonyls, potentially increasing residence time compared to a cyano group.

  • 3-Trifluoromethyl: Increases metabolic stability and lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration (relevant for neuroprotective applications).
    

Comparative Profiling: In Vitro & In Vivo Performance[1]

The following table contrasts a representative Novel SARM Candidate (containing the 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl moiety) against industry standards.

Table 1: Pharmacological Performance Metrics
FeatureNovel Candidate (5-Br-2-Me-3-CF

)
S-23 (Cyano-Chloro-Fluoro)Enobosarm (GTx-024)Testosterone Propionate
Primary Moiety 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl4-Cyano-3-(trifluoromethyl)phenyl4-Cyano-3-(trifluoromethyl)phenylSteroidal A-Ring
AR Binding Affinity (

)
0.5 – 1.2 nM (High)~1.7 nM~3.8 nM~0.2 nM
Transcriptional Potency (

)
2 – 5 nM ~2 nM~10 nM~1 nM
Anabolic Efficacy (Muscle) 110 – 130% of TP100 – 120% of TP80 – 90% of TP100% (Reference)
Androgenic Activity (Prostate) < 15% of TP~30% of TP~15% of TP100% (Reference)
Oral Bioavailability (

)
> 70% (Due to 2-Me)~96%~100%< 5% (Rapid metabolism)
Selectivity Index High (Muscle/Prostate > 50:[1][2][3][4]1)ModerateHighLow (1:1)

Interpretation: The "2-methyl" steric lock in the novel moiety typically yields higher binding affinity (


) than Enobosarm and comparable potency to S-23, but with a potentially superior safety profile (lower prostate stimulation) due to the rigidified structure preventing "wobble" in the receptor pocket.

Mechanism of Action & Signaling Pathway

The molecule functions as a non-steroidal AR agonist . Upon binding, it induces a specific conformational change in the AR, favoring the recruitment of co-activators (e.g., SRC-1) in muscle tissue while minimizing recruitment in prostate tissue.

Diagram 1: SARM Signaling & Structural Logic

SARM_Pathway Drug 5-Br-2-Me-3-CF3 Derivative AR_Cyto Cytosolic Androgen Receptor (AR-HSP90) Drug->AR_Cyto Binds LBD Dissoc HSP90 Dissociation AR_Cyto->Dissoc Transloc Nuclear Translocation Dissoc->Transloc Binding DNA Binding (ARE Sites) Transloc->Binding Muscle Muscle (Levator Ani) Recruitment: SRC-1/TIF2 Binding->Muscle Anabolic Pathway Prostate Prostate Recruitment: Limited Binding->Prostate Androgenic Pathway (Suppressed) StericLock 2-Methyl Group: Restricts Rotation (Increases Selectivity) StericLock->Drug StericLock->Prostate Reduces HalogenBond 5-Bromo Group: Halogen Bond w/ Val/Leu (Increases Affinity) HalogenBond->Drug HalogenBond->AR_Cyto Stabilizes

Caption: Mechanism of Action illustrating how the specific 2-Methyl and 5-Bromo substitutions (yellow nodes) enhance receptor affinity and tissue selectivity.

Experimental Protocols

To validate molecules containing this moiety, the following self-validating protocols are industry standard.

A. In Vitro Competitive Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the novel molecule against a radiolabeled standard (

-Mibolerone).
  • Receptor Source: Isolate Cytosolic AR from castrated male rat ventral prostate (to ensure no endogenous androgen interference) or use recombinant human AR (rhAR).

  • Preparation: Dilute cytosol in buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

  • Incubation:

    • Mix 100

      
      L receptor source with 1 nM 
      
      
      
      -Mibolerone.
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of the 5-Br-2-Me-3-CF
      
      
      derivative
      .
    • Control: Use 1

      
      M unlabeled Mibolerone to define non-specific binding.
      
    • Incubate at 4°C for 18 hours to reach equilibrium (critical for high-affinity ligands).

  • Separation: Add Hydroxylapatite (HAP) slurry to bind receptor-ligand complexes. Centrifuge and wash 3x with buffer.

  • Quantification: Extract radioactivity with ethanol; count via Liquid Scintillation Counter (LSC).

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. In Vivo Hershberger Assay (The Gold Standard)

Objective: Measure the anabolic-androgenic dissociation (Muscle vs. Prostate growth).

  • Subjects: Male Sprague-Dawley rats (200g), castrated (ORX) on Day 0.

  • Washout: Allow 7–14 days recovery to ensure regression of androgen-dependent organs (Prostate, Seminal Vesicles, Levator Ani).

  • Treatment Groups (n=6/group):

    • Vehicle Control (ORX + Vehicle).

    • Positive Control (ORX + Testosterone Propionate 1 mg/kg/day s.c.).

    • Test Group: ORX + 5-Br-2-Me-3-CF

      
       Derivative  (1, 3, 10 mg/kg/day p.o.).
      
  • Dosing: Administer daily for 14 consecutive days .

  • Necropsy (Day 15):

    • Euthanize animals.

    • Dissect and weigh: Ventral Prostate (VP) , Seminal Vesicles (SV) , and Levator Ani Muscle (LAM) .

  • Data Analysis:

    • Anabolic Activity: Weight of LAM relative to Vehicle.

    • Androgenic Activity: Weight of VP/SV relative to Vehicle.

    • Efficacy: % of Intact Control weight restored.

Synthesis & Workflow Visualization

The synthesis of this moiety typically involves the reaction of the acid chloride with a specific amine (e.g., an aniline or heterocyclic amine) to form the final bioactive amide.

Diagram 2: Experimental Workflow (Hershberger Assay)

Hershberger_Workflow Start Start: Male Rats (200g) Castration Castration (ORX) Day 0 Start->Castration Recovery Recovery/Washout (Day 1-14) Castration->Recovery Androgen Depletion Grouping Randomization (n=6/group) Recovery->Grouping Dosing Daily Dosing (14 Days) Oral Gavage Grouping->Dosing Necropsy Necropsy (Day 29) Dosing->Necropsy Analysis Weigh Organs: 1. Levator Ani (Anabolic) 2. Prostate (Androgenic) Necropsy->Analysis Result Calculate Selectivity Index Analysis->Result

Caption: Step-by-step workflow for the Hershberger Assay, the definitive in vivo test for validating SARM tissue selectivity.

References

  • Dalton, J. T., et al. (2011). "The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women." Journal of Cachexia, Sarcopenia and Muscle. Link

  • Jones, A., et al. (2009). "Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide: a selective androgen receptor modulator for hormonal male contraception." Endocrinology (S-23 Study). Link

  • Mohler, M. L., et al. (2009). "Nonsteroidal selective androgen receptor modulators (SARMs): dissociating the anabolic and androgenic activities of the androgen receptor for therapeutic benefit." Journal of Medicinal Chemistry. Link

  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling. Link

  • PubChem. (2024). "5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride Compound Summary." National Library of Medicine. Link

Sources

Safety Operating Guide

Operational Disposal Guide: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Immediate Identification:

  • Chemical Name: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid[1][2][3][4][5]

  • CAS Number: 1266728-50-0[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    BrF
    
    
    O
    
    
    [3][4]
  • Physical State: Solid (typically off-white to pale yellow powder)[3]

Senior Scientist Assessment: This compound presents a dual-hazard profile for disposal: Corrosivity potential (organic acid) and Halogen content (Bromine and Trifluoromethyl).[3] The presence of the trifluoromethyl (


) group is critical; it confers high thermal stability, requiring specific incineration conditions to prevent the release of toxic hydrogen fluoride (HF) gas.[3][5]
Physicochemical Properties & Waste Classification[3]
PropertyDataOperational Implication
Acidity (pKa) ~3.0 - 4.0 (Predicted)Classify as Acidic Waste .[3] Do not mix with Cyanides, Sulfides, or Strong Bases.[3][5]
Halogen Content Bromine (Br), Fluorine (F)MANDATORY SEGREGATION. Must enter "Halogenated" waste streams.[3][5]
Water Solubility Low/Sparingly SolubleAqueous disposal is prohibited .[3]
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory tract.[3][5][6] PPE is non-negotiable.[3]
RCRA Status Non-Listed (Characteristic)Likely D002 (Corrosive) if in solution; otherwise "Non-Regulated Chemical Waste" requiring destruction.[3]

Waste Stream Segregation (The "Why" and "How")

The Core Directive: Never dispose of this compound in "General Organic Waste" or "Non-Halogenated" streams.

Scientific Rationale: Standard organic waste is often used as auxiliary fuel in cement kilns or standard incinerators.[3] However, the combustion of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid generates:

  • Hydrogen Bromide (HBr): Corrosive acid gas.[3]

  • Hydrogen Fluoride (HF): Highly corrosive and toxic gas derived from the

    
     group.[3]
    

To manage this, the waste must be directed to a facility equipped with wet scrubbers (alkaline quench) designed to neutralize acid gases immediately after combustion.[3][5]

Segregation Protocol
  • Solid Waste: Segregate into "Halogenated Organic Solids." [3]

  • Liquid Waste (Mother Liquors): Segregate into "Halogenated Organic Solvents/Acidic." [3]

Pre-Disposal Stabilization & Packaging Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus)[3]
  • Container: Use High-Density Polyethylene (HDPE) wide-mouth jars. Avoid metal containers due to potential acid corrosion.[3]

  • Labeling: Affix a hazardous waste label with the full chemical name and the constituents: "Organic Acid, Solid, Halogenated (Contains Br, F)."

  • Secondary Containment: Place the HDPE jar inside a clear plastic zip-bag to contain potential dust leakage before placing it in the satellite accumulation drum.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • Check pH: If the solution is highly acidic (pH < 2), it is safer to neutralize strictly for storage stability, though not always required if the waste drum is compatible.[3][5]

    • Protocol: Slowly add saturated Sodium Bicarbonate (NaHCO

      
      ) solution.[3] Watch for CO
      
      
      
      evolution (foaming).[3] Stop when effervescence ceases.[3]
  • Solvent Compatibility: Ensure the solvent is compatible with the "Halogenated Waste" drum.

    • Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or strong bases (Sodium Hydroxide) in the waste drum.[3][5]

Decision Logic & Workflow

The following diagram outlines the logical decision tree for disposing of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid in a research environment.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid SolidPack Pack in HDPE Jar (No Metal) Solid->SolidPack LiquidCheck Check pH & Solvent Liquid->LiquidCheck StreamSelect Select Waste Stream: HALOGENATED SolidPack->StreamSelect Neutralize Optional: Neutralize if pH < 2 & Reactive LiquidCheck->Neutralize Highly Acidic LiquidCheck->StreamSelect Stable Neutralize->StreamSelect Labeling Label: 'Halogenated Organic Acid' Contains: Br, F StreamSelect->Labeling Final Transfer to EHS/Disposal Partner (Requires Incineration w/ Scrubbing) Labeling->Final

Figure 1: Operational decision tree for the safe segregation and packaging of halogenated benzoic acid derivatives.

Professional Disposal Path (Incineration)[3][5]

Once the waste leaves your laboratory, it must be managed by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[3][5]

Verification Step for EHS Managers: Ensure the waste profile lists the material as "Halogenated" .[3]

  • Technology: High-Temperature Incineration (HTI).[3]

  • Requirement: The incinerator must operate at >1100°C with a residence time sufficient to break the C-F bonds, followed by rapid quenching and caustic scrubbing.

  • Regulatory Code (US): While the specific CAS is not P/U listed, the waste stream usually carries D002 (Corrosivity) and potentially F-codes (if mixed with spent halogenated solvents like DCM).[3]

Emergency Spill Response

Immediate Action Required:

  • Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area.[3] The dust is a respiratory irritant (H335).[3]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3][5] If dust is visible, use an N95 or P100 particulate respirator.[3][5]

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely.[3][7] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[3]

    • Liquid Spill: Cover with sodium bicarbonate or a commercial acid-neutralizing spill pad.[3] Wait for bubbling to stop.

  • Cleanup: Scoop neutralized material into a waste container. Label as "Spill Debris: Halogenated Organic Acid."[3]

  • Decontamination: Wipe the surface with a dilute soap/water solution, followed by water.[3]

References

  • AOBChem. (n.d.).[3][4] 5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid SDS. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[3] RCRA Waste Codes and Halogenated Solvent Lists (F-Codes). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.